Methyl 2-cyanopyrrolidine-1-carboxylate
CAS No.: 130147-41-0
Cat. No.: VC21239975
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130147-41-0 |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
IUPAC Name | methyl 2-cyanopyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C7H10N2O2/c1-11-7(10)9-4-2-3-6(9)5-8/h6H,2-4H2,1H3 |
Standard InChI Key | XBDFKCSCGXJCGD-UHFFFAOYSA-N |
SMILES | COC(=O)N1CCCC1C#N |
Canonical SMILES | COC(=O)N1CCCC1C#N |
Introduction
Chemical Identity and Structure
Methyl 2-cyanopyrrolidine-1-carboxylate (CAS: 130147-41-0) is a pyrrolidine derivative featuring a cyano group at the 2-position and a methyl carboxylate group attached to the nitrogen atom. The compound has a molecular formula of C₇H₁₀N₂O₂ with a molecular weight of 154.17 g/mol . Its structure consists of a five-membered pyrrolidine ring as the core scaffold, with the carbamate group providing rigidity to the nitrogen atom of the ring while the nitrile group offers a site for further chemical transformations.
The structural representation can be visualized as a pyrrolidine ring with a methoxycarbonyl group on the nitrogen and a cyano group at the alpha position. This particular arrangement creates a chiral center at the C-2 position when in its optically active form, though the compound is often encountered as a racemic mixture unless specifically synthesized in its enantiomerically pure form.
Physical Properties
Based on structural similarities to related compounds, Methyl 2-cyanopyrrolidine-1-carboxylate typically exhibits the following physical properties:
Property | Description |
---|---|
Appearance | Colorless to pale yellow liquid or solid |
Solubility | Slightly soluble in water; soluble in organic solvents (DCM, chloroform, DMF) |
Melting Point | Approximately 60-65°C (estimated from similar structures) |
Purity (Commercial) | Not less than 98% |
Stability | Relatively stable at room temperature; sensitive to strong acids and bases |
These properties make the compound suitable for various laboratory applications, particularly in organic synthesis where solubility in common organic solvents is advantageous.
Synthesis Methods
The synthesis of Methyl 2-cyanopyrrolidine-1-carboxylate can be accomplished through several routes, with decarboxylative cyanation being a prominent method based on recent literature.
Decarboxylative Cyanation
Room-temperature decarboxylative cyanation represents an efficient approach for synthesizing this compound. This method typically involves:
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Starting with an appropriate pyrrolidine-1-carboxylic acid derivative
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Treatment with a cyanating agent (such as cyanobenziodoxolones)
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Use of photoredox catalysis under blue light irradiation (λmax = 440 nm)
The reaction generally proceeds under mild conditions, making it attractive for laboratory-scale synthesis:
Reaction Parameter | Typical Conditions |
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Temperature | Room temperature |
Catalyst | Photoredox catalyst (e.g., Ir-based or organic photocatalysts) |
Light Source | Blue LED (λmax = 440 nm) |
Solvents | DMSO/dioxane (1:1) or MTBE/DMF combinations |
Reaction Time | 16-24 hours |
Purification | Flash column chromatography (SiO2; 0-40% EtOAc in cyclohexane) |
This methodology has demonstrated good yields and tolerance of various functional groups .
Alternative Synthetic Routes
Alternative synthetic approaches may include:
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Direct carboxylation of 2-cyanopyrrolidine with methyl chloroformate in the presence of a base
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Cyanation of methyl pyrrolidine-1-carboxylate using trimethylsilyl cyanide (TMS-CN) with a Lewis acid catalyst
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Functionalization of pyrrolidine followed by sequential introduction of carboxylate and cyano groups
Each method offers distinct advantages depending on the available starting materials and desired scale of synthesis.
Reactivity Profile
Methyl 2-cyanopyrrolidine-1-carboxylate contains several reactive functional groups that enable diverse chemical transformations, making it valuable as a synthetic intermediate.
Cyano Group Transformations
The nitrile (cyano) functionality serves as a versatile handle for further modifications:
Transformation | Reaction Conditions | Product Type |
---|---|---|
Hydrolysis | Aqueous base or acid | Carboxylic acid derivatives |
Reduction | H2, Pd/C or LiAlH4 | Primary amines |
Grignard Addition | RMgX, THF, low temperature | Ketones (after hydrolysis) |
Hydration | H2O2, base catalysis | Primary amides |
These transformations make the compound particularly useful in building more complex structures in medicinal chemistry applications.
Carbamate Functionality
The methyl carbamate group can undergo various reactions:
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Hydrolysis under basic conditions to reveal the secondary amine
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Transesterification with alcohols to modify the ester portion
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Reduction to form N-methylated derivatives
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Participation in intramolecular reactions depending on adjacent functionalities
The combination of these reactive sites creates a scaffold with multiple vectors for chemical diversification.
Applications in Research and Development
Methyl 2-cyanopyrrolidine-1-carboxylate finds significant applications across several domains of chemical research and development.
Pharmaceutical Applications
In pharmaceutical research, this compound serves as:
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A building block for the synthesis of biologically active molecules, particularly those targeting the central nervous system
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A precursor for peptidomimetic compounds due to its structural similarity to proline derivatives
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An intermediate in the synthesis of enzyme inhibitors, especially those targeting proteases and dipeptidyl peptidases
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A scaffold for constructing conformationally constrained small molecules
The presence of the cyano group provides a rigid linear geometry that can be exploited in designing molecules with specific spatial arrangements required for biological activity .
Research Applications
In synthetic organic chemistry, the compound is valuable for:
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Developing new methodologies for C-C bond formation
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Studying stereoselective transformations at the α-position of the pyrrolidine ring
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Serving as a model substrate for testing novel catalytic systems
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Investigating reaction mechanisms involving nitrile functionalities
Researchers often employ this compound as a test substrate when developing new synthetic methodologies, particularly those involving photoredox catalysis or transition-metal-catalyzed transformations .
Analytical Characterization
Proper characterization of Methyl 2-cyanopyrrolidine-1-carboxylate typically involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
NMR spectroscopy provides detailed structural information:
Nuclei | Typical Characteristics |
---|---|
1H NMR | Distinctive patterns for pyrrolidine ring protons (multiplets at 1.8-2.2 and 3.3-3.7 ppm); methyl ester signal (singlet at ~3.7 ppm) |
13C NMR | Characteristic signals for nitrile carbon (~118 ppm), carbonyl carbon (~155 ppm), and methyl carbon (~52 ppm) |
IR | Distinctive absorption bands for C≡N stretching (~2220 cm-1) and C=O stretching (~1700 cm-1) |
MS | Molecular ion peak at m/z 154 and fragmentation pattern involving loss of OCH3 and CO2 |
The compound often shows rotameric behavior in NMR due to restricted rotation around the carbamate C-N bond, leading to peak broadening or splitting at ambient temperature .
Chromatographic Methods
For purity determination and isolation:
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High-Performance Liquid Chromatography (HPLC) using C18 reverse phase columns with methanol/water gradient systems
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Flash column chromatography using silica gel with ethyl acetate/cyclohexane solvent systems (typical Rf = 0.3-0.4 in 4:1 cyclohexane/EtOAc)
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Gas Chromatography (GC) with appropriate temperature programming and polar stationary phases
These methods ensure the compound meets the required purity standards (typically ≥98%) for research applications .
Hazard Type | Assessment |
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Acute Toxicity | Potentially harmful if ingested, inhaled, or absorbed through skin |
Flammability | Combustible; keep away from ignition sources |
Reactivity | Relatively stable; avoid strong oxidizers and reducing agents |
Environmental | May be harmful to aquatic organisms with long-term effects |
Current Research Trends
Recent research involving Methyl 2-cyanopyrrolidine-1-carboxylate and closely related analogs has focused on several frontier areas in chemical science.
Photoredox Applications
The development of room-temperature decarboxylative cyanation using photoredox catalysis represents a significant advancement in synthetic methodology. This approach offers:
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Milder reaction conditions compared to traditional methods
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Enhanced functional group tolerance
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Potential for scale-up to industrial processes
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Environmental benefits through reduced energy consumption
Researchers are exploring variations of this methodology to expand the scope and efficiency of nitrile-containing compound synthesis .
Medicinal Chemistry Applications
In drug discovery efforts, pyrrolidine derivatives like Methyl 2-cyanopyrrolidine-1-carboxylate are being investigated for:
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Development of DPP-4 inhibitors for diabetes treatment
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Creation of novel protease inhibitors with potential antiviral activity
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Design of peptidomimetics with improved pharmacokinetic properties
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Generation of conformationally constrained amino acid analogs for peptide-based therapeutics
The unique structural features of this compound make it a valuable building block in these medicinal chemistry pursuits .
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